(4-Hydroxyphenyl)methanesulfonamide, also known as N-(4-hydroxyphenyl)methanesulfonamide, is a sulfonamide compound with the molecular formula CHNOS. This compound features a hydroxyl group and a methanesulfonamide group attached to a phenyl ring, which contributes to its unique chemical properties and potential biological activities. Its relevance spans various fields, including medicinal chemistry and organic synthesis, due to its structural characteristics and functional groups.
(4-Hydroxyphenyl)methanesulfonamide is classified under sulfonamides, which are a group of compounds containing the sulfonamide functional group. These compounds are widely recognized for their antibacterial properties, although this specific derivative may also exhibit other biological activities.
The synthesis of (4-hydroxyphenyl)methanesulfonamide typically involves the reaction of 4-hydroxyaniline with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
The molecular structure of (4-hydroxyphenyl)methanesulfonamide can be represented as follows:
The compound exhibits a polar structure due to the presence of hydroxyl and sulfonamide groups, influencing its solubility and reactivity in various chemical environments.
(4-Hydroxyphenyl)methanesulfonamide can undergo several types of chemical reactions:
The specific outcomes of these reactions depend on the reagents used and the conditions applied, leading to various functionalized products that can be further explored for their biological activities.
The mechanism of action for (4-hydroxyphenyl)methanesulfonamide involves its interaction with biological targets such as enzymes or receptors.
The compound is characterized by its polar nature due to the presence of hydroxyl and sulfonamide groups, which influences its solubility in polar solvents and its reactivity in various chemical reactions.
(4-Hydroxyphenyl)methanesulfonamide has several scientific uses:
The discovery of sulfonamide antibiotics in the 1930s marked a transformative milestone in modern chemotherapy. German physician Gerhard Domagk demonstrated in 1935 that the azo dye Prontosil (the first sulfonamide prodrug) exhibited remarkable antibacterial efficacy in vivo, particularly against streptococcal infections. This breakthrough earned Domagk the 1939 Nobel Prize in Physiology or Medicine and initiated the "sulfa craze" in antimicrobial drug development [1] [6]. Prontosil's active metabolite, sulfanilamide (4-aminobenzenesulfonamide), was identified by French researchers Ernest Fourneau, Daniel Bovet, and colleagues at the Pasteur Institute. This revelation enabled the synthesis of thousands of derivatives, fundamentally altering infectious disease treatment decades before penicillin's widespread use [1] [4].
Early sulfonamide antibiotics functioned as competitive inhibitors of dihydropteroate synthase (DHPS), a bacterial enzyme essential for folate synthesis. By mimicking para-aminobenzoic acid (PABA), they disrupted nucleotide production, exerting bacteriostatic effects. This mechanism is absent in humans, who acquire folate dietarily, providing selective toxicity [1] [4]. By the 1950s, medicinal chemists recognized sulfonamides' potential beyond antibacterials. Strategic modifications—such as replacing the N⁴ arylamine group—yielded derivatives devoid of antimicrobial activity but possessing diverse pharmacological actions. This led to novel drug classes:
Table 1: Evolution of Sulfonamide-Based Therapeutics
Era | Generation | Representative Agents | Primary Therapeutic Use |
---|---|---|---|
1930s–1940s | First antibacterial | Sulfanilamide, Sulfapyridine | Bacterial infections |
1950s–1960s | Non-antibacterial | Tolbutamide, Hydrochlorothiazide | Diabetes, Hypertension |
1970s–Present | Targeted inhibitors | Celecoxib, Topiramate | Inflammation, Epilepsy |
This structural diversification established sulfonamides as a privileged scaffold in drug discovery. The sulfonamide group (-SO₂NH₂) confers favorable properties, including hydrogen-bonding capability, metabolic stability, and balanced lipophilicity, facilitating target engagement across protein classes [6] [10].
N-(4-Hydroxyphenyl)methanesulfonamide (CAS 51767-39-6), with the molecular formula C₇H₉NO₃S (molecular weight: 187.22 g/mol), exemplifies rationally engineered sulfonamide derivatives. Its structure features a methanesulfonamide group (-SO₂NHCH₃) linked to a para-hydroxyphenyl ring, distinguishing it from classical antibacterial sulfonamides that contain an N⁴ arylamine moiety [3] [7]. This modification eliminates antibacterial activity but enables exploration of novel pharmacological targets [4] [6].
Fig. 1: Structural Features of N-(4-Hydroxyphenyl)methanesulfonamide
OH │ ◄─┴─► - SO₂ - NH - CH₃ Benzene ring Methanesulfonamide
The compound's academic significance arises from three key attributes:
Table 2: Key Physicochemical Properties of N-(4-Hydroxyphenyl)methanesulfonamide
Property | Value/Descriptor | Method/Reference |
---|---|---|
Molecular Formula | C₇H₉NO₃S | [3] [7] |
Molecular Weight | 187.22 g/mol | [3] [7] |
Purity Availability | ≥97% | [7] |
Predicted pKa (Phenolic OH) | ~9.95 | [5] |
Melting Point | Not specified in sources | - |
Recent synthetic routes involve reacting methanesulfonyl chloride with 4-aminophenol, followed by purification, yielding gram-scale quantities for research [4] [7]. Its commercial availability (e.g., Santa Cruz Biotechnology, AChemBlock) facilitates broad pharmacological exploration, particularly in oncology and neurodegenerative disease models [3] [7]. As a non-antibacterial sulfonamide, it represents the scaffold's evolution toward targeted therapies for complex diseases, underscoring its enduring role in medicinal chemistry innovation [6] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1